molecular formula C14H19N3O2 B5156984 N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide

N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide

Cat. No. B5156984
M. Wt: 261.32 g/mol
InChI Key: KOJXORBLENEBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide, also known as CX5461, is a small molecule inhibitor that targets ribosomal RNA synthesis. It was discovered by scientists at the University of Queensland and has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Mechanism of Action

N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide works by binding to a specific region of DNA called the G-quadruplex, which is found in the promoter region of the ribosomal RNA genes. This binding prevents the recruitment of RNA polymerase I, which is necessary for the transcription of ribosomal RNA. As a result, the production of ribosomes is inhibited, leading to the selective death of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has been shown to have minimal toxicity in normal cells and tissues, while exhibiting potent antitumor activity in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also shown efficacy against cancer cells that are resistant to conventional chemotherapy. However, one limitation is that N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of more effective delivery methods for N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide, such as nanoparticle-based drug delivery systems. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide as a cancer therapy.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide involves several steps, including the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form the corresponding Schiff base, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 1,2-dibromoethane to form the final product, N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide.

Scientific Research Applications

N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied as a potential cancer therapy. It has been shown to selectively inhibit the transcription of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. In preclinical studies, N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has demonstrated potent antitumor activity against a range of cancer cell lines, including those that are resistant to conventional chemotherapy.

properties

IUPAC Name

N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJXORBLENEBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide

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